molecular formula C16H12N4 B8287209 N-phenyl-9H-pyrimido[4,5-b]indol-4-amine

N-phenyl-9H-pyrimido[4,5-b]indol-4-amine

Cat. No. B8287209
M. Wt: 260.29 g/mol
InChI Key: RNCCWYOKKBCIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-9H-pyrimido[4,5-b]indol-4-amine is a useful research compound. Its molecular formula is C16H12N4 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-phenyl-9H-pyrimido[4,5-b]indol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenyl-9H-pyrimido[4,5-b]indol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

N-phenyl-9H-pyrimido[4,5-b]indol-4-amine

InChI

InChI=1S/C16H12N4/c1-2-6-11(7-3-1)19-15-14-12-8-4-5-9-13(12)20-16(14)18-10-17-15/h1-10H,(H2,17,18,19,20)

InChI Key

RNCCWYOKKBCIPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC3=C2C4=CC=CC=C4N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloroindolo[2,3-d]pyrimidine hydrochloride (R. G. Glushkov et. al., Khim.-Farm. Zh., 1967, 1(9), 25-32) (240 mg, 1 mmol) and aniline (0.27 mL, 3 mmol) in ethanol (1 mL) are heated under reflux for 6 h. The solvent is evaporated under reduced pressure, and the residue triturated with EtOAc to afford a tan powder which is filtered, and washed with cold ethanol. Recrystallization from acetone/pet. ether gives 4-anilinoindolo[2,3-d]pyrimidine (49 mg, 19%). 1H NMR (DMSO) δ1H, s), 8.84 (1H, s), 8.43 (1H, s), 8.37 (1H, d, J=8.0 Hz), 7.74 (2H, d, J=7.7 Hz), 7.52-7.08 (6H, m).
Name
4-Chloroindolo[2,3-d]pyrimidine hydrochloride
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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